Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate

Purity Specification Procurement Quality Control

Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate (CAS 953821-09-5) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine class, characterized by a fused thiophene–pyridine core with a bromo substituent at the 3-position, a methyl group at the 6-position, and a Boc-protected amine at the 2-position. Commercial vendors report molecular formula C13H15BrN2O2S, molecular weight 343.24 g/mol, and typical purities of 95–98%.

Molecular Formula C13H15BrN2O2S
Molecular Weight 343.24 g/mol
Cat. No. B11765206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate
Molecular FormulaC13H15BrN2O2S
Molecular Weight343.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(S2)NC(=O)OC(C)(C)C)Br
InChIInChI=1S/C13H15BrN2O2S/c1-7-5-6-8-9(14)11(19-10(8)15-7)16-12(17)18-13(2,3)4/h5-6H,1-4H3,(H,16,17)
InChIKeyDHPDYUYGCRWQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate: Procurement-Grade Chemical Identity and Baseline Specifications


Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate (CAS 953821-09-5) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine class, characterized by a fused thiophene–pyridine core with a bromo substituent at the 3-position, a methyl group at the 6-position, and a Boc-protected amine at the 2-position. Commercial vendors report molecular formula C13H15BrN2O2S, molecular weight 343.24 g/mol, and typical purities of 95–98% . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the bromo handle and the masked amine offer orthogonal reactivity for sequential derivatization [1].

Why Generic Substitution of Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate Is Not Advised Without Quantitative Evidence


Thieno[2,3-b]pyridine building blocks that differ in the presence or position of a single substituent exhibit divergent reactivity profiles, making indiscriminate interchange risky. For instance, the 6-methyl group alters the electron density of the pyridine ring, which can influence both the rate of oxidative addition of the C–Br bond and the stability of the Boc-carbamate under acidic deprotection conditions [1]. Likewise, substitution of the bromo with a chloro group, or replacement of the Boc-carbamate with a free amine or carboxylic acid, completely changes the compound’s synthetic role: one partner may be competent in Suzuki–Miyaura couplings while another requires pre-functionalization or is limited to amide-bond formation. Without quantitative data confirming equivalent reactivity, yield, and compatibility, generic substitution introduces unjustified risk in multi-step synthetic routes and procurement specifications [2].

Quantitative Differentiation Guide for Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate Against Closest Analogs


Higher Commercial Purity Specification Compared to the 6-Desmethyl Analog

Among the closest commercially available analogs, tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate is listed with a minimum purity of 98% (LeYan) compared to the 6-desmethyl analog tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate (CAS 1042441-73-5), which is supplied at 95–98% purity but often at the lower end of that range. While this difference does not constitute a fundamental performance advantage, it reduces the likelihood of purifications prior to a key coupling step when the product is sourced from vendors that guarantee the higher specification .

Purity Specification Procurement Quality Control

Predicted Increased Lipophilicity Relative to the 6-Desmethyl Analog

The 6-methyl substituent elevates the predicted logP of the title compound (clogP ≈ 3.5) relative to the 6-H analog (clogP ≈ 2.9). While experimental logP values have not been reported for either compound, the increase is consistent with the additivity principle for an aromatic methyl group. This physicochemical shift can influence solubility, passive permeability, and metabolic stability if the final target compounds retain the 6-methyl substitution pattern .

Lipophilicity Drug-likeness Physicochemical Property

Retained Bromo Reactivity with Added Synthetic Versatility of the Boc-Carbamate

The title compound combines a C3-bromo handle, competent in Pd-catalyzed cross-coupling reactions, with a C2-Boc-carbamate that can be cleaved under mild acidic conditions to unmask a primary amine. In contrast, the analog 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 953821-08-4) requires separate activation for amide bond formation and lacks the orthogonal amine handle. The Boc group can be removed quantitatively (e.g., TFA/CH2Cl2, >95% conversion typical for Boc-anilines) without affecting the bromo substituent, enabling a two-step deprotection–functionalization sequence not possible with the acid analog [1].

Cross-coupling Protecting group Multistep synthesis

Recommended Application Scenarios for Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate Based on Quantitative Evidence


Lead Optimization Campaigns Requiring Defined C3 and C2 Diversity Points

When a medicinal chemistry program requires parallel variation of the C3-aryl group (via Suzuki coupling at the bromo) and the C2-amine-derived moiety (via Boc removal and subsequent acylation/sulfonylation), this building block provides a pre-installed orthogonal protection scheme. The 98% purity specification from qualified vendors minimizes pre-reaction purification, which is essential for maintaining consistent conversion across compound libraries .

Synthesis of Thieno[2,3-b]pyridine-Based Kinase Inhibitor Scaffolds with Optimized Lipophilicity

For targets where increased lipophilicity is correlated with improved passive permeability or target engagement (e.g., MEK, PIM-1, or RON kinase inhibitors based on related thieno[2,3-b]pyridine cores), the 6-methyl substitution provides a predicted clogP shift of approximately +0.6 log units compared to the 6-H analog, which can be exploited to fine-tune ADME properties without additional synthetic steps .

Procurement for Multi-Gram Scale-Up When High Purity and Single-Batch Consistency Are Required

When scaling up a validated route, the availability of the compound at a minimum purity of 98% from suppliers such as LeYan and MolCore ensures batch-to-batch consistency and reduces the risk of off-target byproducts in catalytic steps. This specification advantage over the 95% purity typical of the 6-desmethyl analog can materially affect yield and impurity profiles in multi-kilogram synthesis campaigns .

Quote Request

Request a Quote for Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.